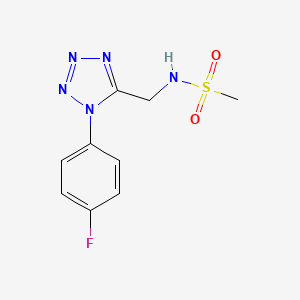

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN5O2S/c1-18(16,17)11-6-9-12-13-14-15(9)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPVAEYGMFOONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-fluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 4-fluorophenyl tetrazole.

Attachment of the Methanesulfonamide Group: The tetrazole derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonamide group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the tetrazole ring or the fluorophenyl group, potentially yielding amine or hydrocarbon derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine or hydrocarbon derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide, also known by its CAS number 941922-48-1, is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Synthesis

The compound features a tetrazole ring , a fluorophenyl group , and a methanesulfonamide moiety , which contribute to its unique biological properties. The synthesis typically involves the cycloaddition of an azide with a nitrile to form the tetrazole ring, followed by the introduction of the methanesulfonamide group through reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Properties : Research indicates that derivatives of tetrazole compounds exhibit significant anticancer effects, particularly against breast cancer cells. For instance, ZQL-4c, a related compound, demonstrated strong inhibition of cell proliferation and induction of apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce oxidative stress and inhibit the Notch-AKT signaling pathway, which plays a crucial role in cancer cell survival and proliferation. In vitro studies have shown that treatment with ZQL-4c leads to increased production of reactive oxygen species (ROS) and G2/M phase cell cycle arrest .

Table 1: Summary of Biological Activities

Detailed Research Findings

In one study, ZQL-4c was administered to various breast cancer cell lines at different concentrations. The results showed:

- Dose-dependent Cytotoxicity : The IC50 values for MCF-7 cells were recorded at 2.96 μmol/L (24 h) and 1.06 μmol/L (48 h), indicating potent cytotoxic effects over time .

- Apoptosis Assessment : Annexin V/PI staining assays revealed that as concentrations increased, so did the rates of apoptosis across different cell lines. For example, MDA-MB-231 cells exhibited a total apoptotic rate increase from 3.4% to 36.56% with escalating doses .

Comparison with Similar Compounds

Key Differences :

- Substituent Variation : The trifluoromethyl group replaces the methyl group in the sulfonamide moiety, increasing electronegativity and metabolic resistance due to fluorine’s inductive effects .

- Synthesis : Prepared via reaction of bromoacetonitrile and sodium azide, differing from the target compound’s likely route involving Friedel-Crafts or nucleophilic substitution pathways .

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl methanesulfonamide

Key Differences :

- Core Structure : A pyrimidine ring replaces the tetrazole, altering electronic distribution and hydrogen-bonding capacity.

- Applications : Pyrimidine derivatives are prevalent in kinase inhibitors, whereas tetrazole-containing compounds are more common in angiotensin receptor antagonists (e.g., losartan) .

N-(2-((1H-Tetrazol-5-yl)methyl)-4-fluorophenyl)-2,6-dichloro-4-fluoroaniline

Key Differences :

- Substituents : Incorporates a dichloro-fluoroaniline group, which may enhance halogen bonding with biomolecules but increase molecular weight (MW = 336.02) compared to the target compound (MW = 398.4) .

- Spectral Data : IR spectra show νC=S at 1247–1255 cm⁻¹, absent in the target compound, indicating distinct tautomeric behavior .

- Bioequivalence : Dichlorinated analogs often exhibit prolonged half-lives but may face toxicity challenges .

Angiotensin II Receptor Antagonists (Valsartan, Losartan)

Key Differences :

- Sulfonamide vs. Carboxylic Acid : The sulfonamide in the target compound may alter ionization state (pKa) and bioavailability compared to losartan’s carboxylic acid group .

Structural and Functional Data Table

Research Findings and Implications

- Metabolic Stability : The tetrazole ring in the target compound resists oxidative metabolism, similar to losartan, but the sulfonamide may reduce renal clearance compared to carboxylic acid derivatives .

- Synthetic Accessibility : The target compound’s synthesis likely parallels routes for related tetrazole-sulfonamides, such as nucleophilic substitution or Ugi-azide reactions, though specific protocols require optimization .

- Biological Activity : While angiotensin II analogs prioritize biphenyl-tetrazole motifs, the target compound’s sulfonamide could redirect activity toward sulfonamide-sensitive targets (e.g., carbonic anhydrase) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide, and what critical parameters influence yield and purity?

- Methodology : Synthesis typically involves:

Tetrazole ring formation : Cyclization of 4-fluorophenylhydrazine with sodium azide under acidic conditions .

Sulfonamide linkage : Reaction of the tetrazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Critical parameters include temperature (60–80°C for cyclization), pH (acidic for azide cyclization), and stoichiometric control to minimize byproducts. Purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C, 19F) to confirm substituent positions and fluorine integration .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and hydrogen-bonding patterns .

- HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

- Methodology : The tetrazole and sulfonamide moieties likely interact with enzymatic or receptor targets. For example:

- Enzyme inhibition : Test via kinetic assays (e.g., IC50 determination using fluorogenic substrates) for carbonic anhydrase or cyclooxygenase isoforms .

- Receptor modulation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to G-protein-coupled receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Systematic substituent variation : Modify the fluorophenyl group (e.g., 3,4-difluoro or chloro analogs) and sulfonamide chain length .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., EGFR kinase) .

- In vitro validation : Prioritize analogs with improved binding energy scores for synthesis and testing in cell-based assays (e.g., antiproliferative activity in cancer lines) .

Q. How can contradictory data in biological activity reports be resolved?

- Methodology :

- Purity verification : Re-analyze disputed batches via HPLC and HRMS to rule out impurities .

- Assay standardization : Re-test under controlled conditions (e.g., fixed ATP concentration in kinase assays) .

- Orthogonal assays : Confirm activity using alternative methods (e.g., Western blotting for target phosphorylation if ELISA results are inconsistent) .

Q. What strategies are effective for improving synthetic yield while maintaining stereochemical integrity?

- Methodology :

- Design of Experiments (DoE) : Optimize variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for coupling steps), and reaction time .

- Microwave-assisted synthesis : Reduce side reactions in cyclization steps .

- Chiral HPLC : Monitor enantiomeric excess if stereocenters are present .

Q. How can computational modeling predict off-target interactions or toxicity?

- Methodology :

- Pharmacophore mapping : Use Schrödinger’s Phase to identify potential off-target binding sites .

- ADMET prediction : Tools like SwissADME or ProTox-II assess hepatotoxicity and cytochrome P450 inhibition .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to evaluate binding stability to unintended targets (e.g., hERG channel) .

Q. What crystallographic approaches are suitable for resolving this compound’s solid-state structure?

- Methodology :

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .

- Refinement : SHELXL for least-squares refinement; validate with R1 (<5%) and wR2 (<10%) .

- Hydrogen bonding analysis : Mercury software to map interactions influencing crystal packing .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be assessed preclinically?

- Methodology :

- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS .

- Caco-2 permeability : Measure apparent permeability (Papp) to predict oral bioavailability .

- In vivo PK studies : Administer IV/PO doses in rodents; calculate AUC, t1/2, and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.